3-amino-4,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-4,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a thieno[2,3-b]pyridine core, which is a fused ring system combining thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction yields ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-4,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thieno[2,3-b]pyridine core, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-amino-4,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-4,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
2-Bromo-6-methylpyridine: Another related compound with a pyridine ring, but with different functional groups.
Uniqueness
The uniqueness of 3-amino-4,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16N4OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-amino-4,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H16N4OS/c1-8-7-10(3)19-16-12(8)13(17)14(22-16)15(21)20-11-6-4-5-9(2)18-11/h4-7H,17H2,1-3H3,(H,18,20,21) |
InChI Key |
CYPUTUMIBPFZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Origin of Product |
United States |
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